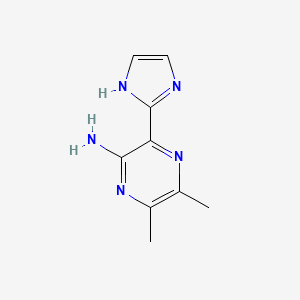
3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine: is a heterocyclic compound that combines an imidazole ring with a pyrazine moiety
Méthodes De Préparation
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of 2,3-dimethylpyrazine with imidazole under appropriate conditions. The reaction typically occurs in the presence of a base, such as sodium hydroxide or potassium carbonate.
Industrial Production:: While specific industrial methods may vary, large-scale production often involves efficient synthetic routes optimized for yield and purity. These methods are proprietary and closely guarded by manufacturers.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the imidazole and pyrazine rings.
Substitution: Substituents can be introduced at different positions on the heterocyclic rings.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine, chlorine) or nucleophilic reagents (e.g., amines).
Major Products:: The specific products depend on the reaction conditions and substituents. Common products include derivatives with modified functional groups or side chains.
Applications De Recherche Scientifique
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Catalysis: It serves as a ligand in catalytic reactions.
Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities.
Enzyme Inhibition: Researchers explore its potential as an enzyme inhibitor.
Drug Development: The compound’s unique structure inspires drug design.
Pharmaceuticals: It contributes to the synthesis of pharmaceuticals.
Agrochemicals: Used in the development of pesticides and herbicides.
Mécanisme D'action
The compound’s mechanism of action depends on its specific derivatives. It may interact with cellular receptors, enzymes, or metabolic pathways. Further studies are needed to elucidate precise mechanisms.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, compounds with imidazole and pyrazine moieties share some similarities. Notable examples include 2-(1H-imidazol-2-yl)pyridine and triarylimidazoles .
Propriétés
Numéro CAS |
65409-30-5 |
|---|---|
Formule moléculaire |
C9H11N5 |
Poids moléculaire |
189.22 g/mol |
Nom IUPAC |
3-(1H-imidazol-2-yl)-5,6-dimethylpyrazin-2-amine |
InChI |
InChI=1S/C9H11N5/c1-5-6(2)14-8(10)7(13-5)9-11-3-4-12-9/h3-4H,1-2H3,(H2,10,14)(H,11,12) |
Clé InChI |
JWDNTFZJZVIBAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)C2=NC=CN2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)



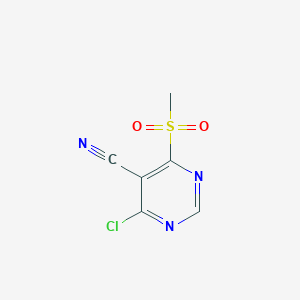
![2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13110849.png)
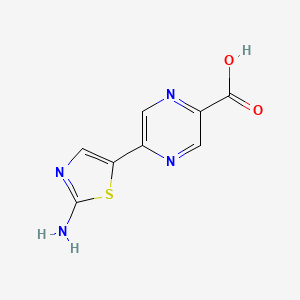
![2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B13110859.png)
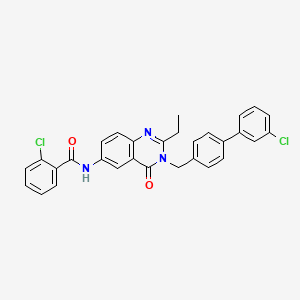
![(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)
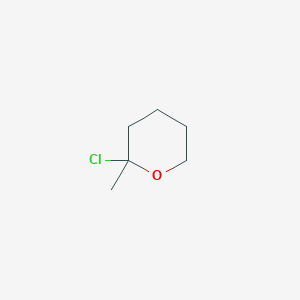
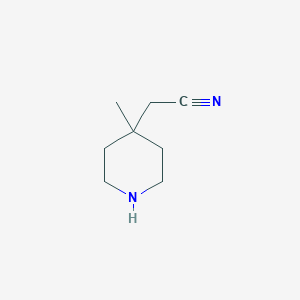
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
